molecular formula C7H5BrFNO3 B6353740 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene CAS No. 1805556-17-5

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene

Cat. No.: B6353740
CAS No.: 1805556-17-5
M. Wt: 250.02 g/mol
InChI Key: NIIWUCLAZHTKFR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes the nitration of a fluorobenzene derivative, followed by bromination and methoxylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine for bromination, and methanol in the presence of a base for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene largely depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The bromine and fluorine atoms also influence the reactivity and orientation of further substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both bromine and fluorine atoms, along with a methoxy and nitro group, makes it a versatile intermediate for various chemical syntheses .

Properties

IUPAC Name

2-bromo-3-fluoro-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIWUCLAZHTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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